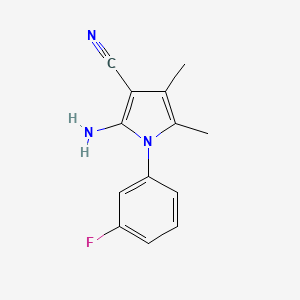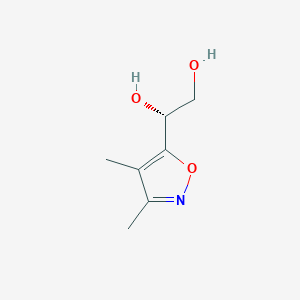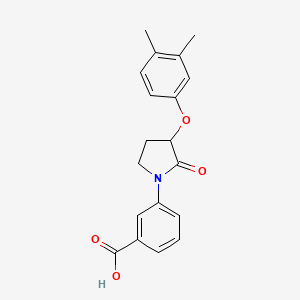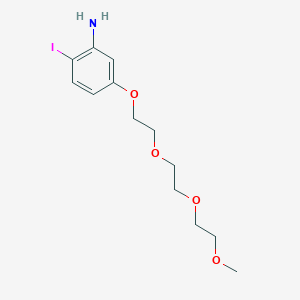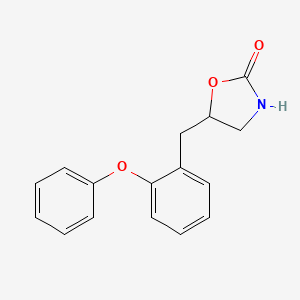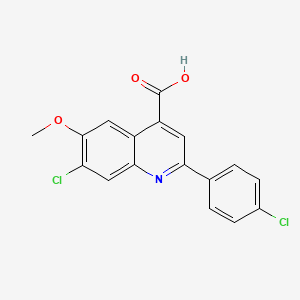
7-Chloro-2-(4-chlorophenyl)-6-methoxyquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-2-(4-chlorophenyl)-6-methoxyquinoline-4-carboxylic acid is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(4-chlorophenyl)-6-methoxyquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloroaniline with 2-chloro-6-methoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction mixture is heated to facilitate cyclization, forming the quinoline ring structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-2-(4-chlorophenyl)-6-methoxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
7-Chloro-2-(4-chlorophenyl)-6-methoxyquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for potential use in anticancer and antimalarial therapies.
Industry: Utilized in the development of dyes, catalysts, and materials.
Mecanismo De Acción
The mechanism of action of 7-Chloro-2-(4-chlorophenyl)-6-methoxyquinoline-4-carboxylic acid involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase. This leads to rapid bacterial cell death. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 7-Chloro-2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid
- 7-Chloro-2-(4-chlorophenyl)-4-oxoquinazoline derivatives
- 7-Chloro-2-(4-chlorophenyl)-6-methylquinoline derivatives
Uniqueness
7-Chloro-2-(4-chlorophenyl)-6-methoxyquinoline-4-carboxylic acid is unique due to its methoxy group at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as an antimicrobial and anticancer agent compared to other similar compounds .
Propiedades
Número CAS |
19021-13-7 |
|---|---|
Fórmula molecular |
C17H11Cl2NO3 |
Peso molecular |
348.2 g/mol |
Nombre IUPAC |
7-chloro-2-(4-chlorophenyl)-6-methoxyquinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H11Cl2NO3/c1-23-16-7-11-12(17(21)22)6-14(20-15(11)8-13(16)19)9-2-4-10(18)5-3-9/h2-8H,1H3,(H,21,22) |
Clave InChI |
KLRYUXPAYZVISO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


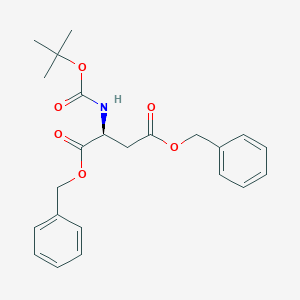
![6-(4-Chloro-3-methylphenoxy)-6,7-dihydro-5H-dibenzo[d,f][1,3,2]diazaphosphepine 6-oxide](/img/structure/B12892155.png)
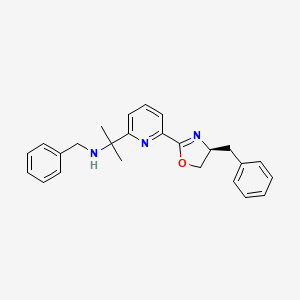
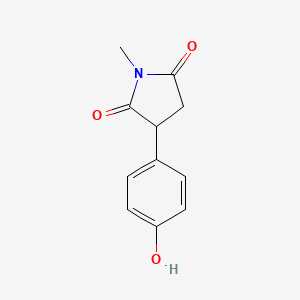
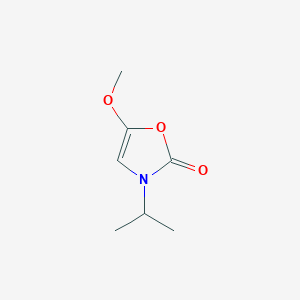
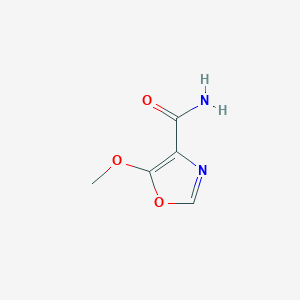
![(1R)-Dicyclohexyl(2'-(3,5-dimethylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12892181.png)
![N-{2-(Methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B12892185.png)
![(2,4-Dimethyl-4H-thieno[3,2-b]pyrrol-5-yl)(pyrrolidin-1-yl)methanone](/img/structure/B12892192.png)
